

Spectroscopic Profile of 1-Butanol, 4-(ethenyloxy)-: A Technical Guide

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Compound of Interest

Compound Name: **1-Butanol, 4-(ethenyloxy)-**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-Butanol, 4-(ethenyloxy)-**, a versatile bifunctional monomer. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)butan-1-ol or 4-hydroxybutyl vinyl ether, possesses both a hydroxyl and a vinyl ether functional group.^{[1][2][3][4][5]} This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in polymer and organic synthesis.^[3]

Molecular Formula: C₆H₁₂O₂^{[1][2][4][5]}

Molecular Weight: 116.16 g/mol ^{[1][2][4]}

CAS Number: 17832-28-9^{[1][2][5]}

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Butanol, 4-(ethenyloxy)-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **1-Butanol, 4-(ethoxy)-** provide detailed information about the chemical environment of each hydrogen and carbon atom.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the distinct signals corresponding to the vinyl and butyl moieties of the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.4	dd	1H	=CH-O
~4.1	dd	1H	=CH ₂ (trans)
~3.9	dd	1H	=CH ₂ (cis)
~3.7	t	2H	-O-CH ₂ -
~3.6	t	2H	-CH ₂ -OH
~1.7	m	2H	-CH ₂ -CH ₂ -OH
~1.6	m	2H	-O-CH ₂ -CH ₂ -

Note: Reported chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as dd (doublet of doublets), t (triplet), and m (multiplet).

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~152	=CH-O
~86	=CH ₂
~67	-O-CH ₂ -
~62	-CH ₂ -OH
~30	-CH ₂ -CH ₂ -OH
~26	-O-CH ₂ -CH ₂ -

Note: Reported chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Butanol, 4-(ethenyloxy)-** shows characteristic absorption bands for the hydroxyl and vinyl ether groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (alcohol)
~3100-3000	Medium	=C-H stretch (vinyl)
~2950-2850	Strong	C-H stretch (alkane)
~1620	Strong	C=C stretch (vinyl)
~1200	Strong	C-O-C stretch (ether)
~1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1-Butanol, 4-(ethenyloxy)-** would be expected to show a

molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Possible Assignment
116	Low	$[M]^+$ (Molecular Ion)
101	Moderate	$[M - CH_3]^+$
87	Moderate	$[M - C_2H_5]^+$
73	High	$[M - C_3H_5O]^+$
45	High	$[C_2H_5O]^+$
43	Very High	$[C_3H_7]^+$ or $[CH_2=CHO]^+$

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and experimental conditions. The spectrum available is a GC-MS spectrum.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are often specific to the instrumentation used. However, general methodologies are outlined below.

NMR Spectroscopy

A sample of **1-Butanol, 4-(ethenyoxy)-** is typically dissolved in a deuterated solvent (e.g., $CDCl_3$, D_2O) and placed in an NMR tube. 1H and ^{13}C NMR spectra are then acquired on a high-field NMR spectrometer. For quantitative analysis, a known amount of an internal standard may be added.

IR Spectroscopy

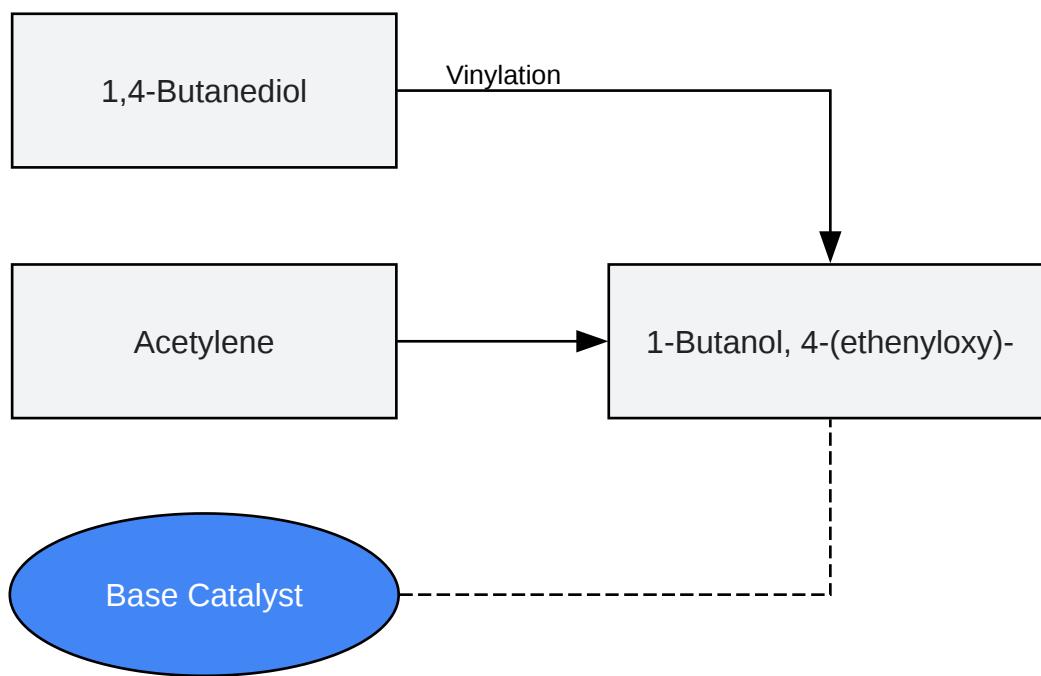
An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., $NaCl$ or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[\[1\]](#)

Mass Spectrometry

For a volatile compound like **1-Butanol, 4-(ethenyloxy)-**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and the resulting ions are detected.[1]

Synthesis

1-Butanol, 4-(ethenyloxy)- can be synthesized via the vinylation of 1,4-butanediol with acetylene in the presence of a strong base catalyst.[3]



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Caption: Synthesis of **1-Butanol, 4-(ethenyloxy)-**.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **1-Butanol, 4-(ethenyloxy)-** with atom numbering corresponding to the NMR assignments provided in the tables above.

Caption: Structure of **1-Butanol, 4-(ethenyloxy)-**.

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